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Welcome to the technical support center for researchers, scientists, and drug development

professionals working with 3'-fluoro-modified nucleosides. This guide is designed to provide in-

depth troubleshooting advice and answers to frequently asked questions, leveraging field-

proven insights to help you navigate the complexities of synthesizing oligonucleotides with

these unique building blocks. The inherent electron-withdrawing nature of the fluorine atom at

the 3'-position introduces specific challenges and side reactions that require careful

consideration and optimization of standard phosphoramidite chemistry protocols.

I. Troubleshooting Guide: Navigating Common
Synthesis Issues
This section addresses specific problems you may encounter during the synthesis of 3'-fluoro-

modified oligonucleotides. Each issue is presented in a question-and-answer format, detailing

the probable causes and providing actionable solutions.

Issue 1: Low Coupling Efficiency of 3'-Fluoro-Modified
Phosphoramidites
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Question: I am observing significantly lower coupling efficiencies when incorporating 3'-fluoro-

modified phosphoramidites compared to standard DNA or RNA monomers. My trityl yields are

consistently low for these steps. What could be the cause, and how can I improve it?

Answer:

Low coupling efficiency with 3'-fluoro-modified phosphoramidites is a common challenge. The

strong electron-withdrawing effect of the fluorine atom can influence the reactivity of the

phosphoramidite and the stability of intermediates. Here’s a breakdown of potential causes and

solutions:

Root Causes & Mechanistic Insights:

Steric Hindrance and Electronic Effects: The 3'-fluoro modification can create steric

hindrance, impeding the approach of the incoming phosphoramidite to the 5'-hydroxyl group

of the growing oligonucleotide chain.[1] Electronically, the fluorine atom can also subtly alter

the reactivity of the phosphoramidite moiety.[2]

Suboptimal Activator: Standard activators like tetrazole might not be sufficiently potent to

efficiently activate the 3'-fluoro-modified phosphoramidite. The choice of activator is crucial

for generating the reactive intermediate at an optimal rate.[3][4]

Presence of Water: Trace amounts of water in the reagents or solvents can hydrolyze the

activated phosphoramidite, rendering it incapable of coupling.[5] This issue is exacerbated

with less reactive monomers.

Insufficient Coupling Time or Reagent Concentration: The reaction kinetics for modified

phosphoramidites can be slower. Standard coupling times and reagent concentrations may

not be sufficient to drive the reaction to completion.
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Experimental Protocols:

Activator Optimization:

Recommendation: Switch from tetrazole to a more potent activator like 5-Ethylthio-1H-

tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).[4]

Protocol: Prepare fresh solutions of ETT (0.25 M) or DCI (0.25 - 0.5 M) in anhydrous

acetonitrile. Substitute the standard tetrazole solution in your synthesizer's protocol with

the new activator solution for the 3'-fluoro-modified phosphoramidite coupling step.

Extended Coupling Time and Increased Concentration:

Recommendation: Double the standard coupling time for the 3'-fluoro-modified monomer.

You can also increase the phosphoramidite concentration.
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Protocol: Modify the synthesis cycle to extend the coupling step to at least 180 seconds. If

possible, use a higher concentration of the phosphoramidite solution or increase the

number of equivalents delivered.[6]

Ensure Anhydrous Conditions:

Recommendation: Use freshly opened, anhydrous grade acetonitrile and other synthesis

reagents.

Protocol: Before starting the synthesis, ensure that all solvent bottles have been recently

changed and that the molecular sieves in the solvent reservoirs are active.[5]

Issue 2: Observation of n-1 Deletion Sequences After
Purification
Question: After purification by HPLC, I'm still seeing a significant peak corresponding to the n-1

deletion sequence specifically at the site of 3'-fluoro-nucleoside incorporation. What causes

this, and how can I minimize it?

Answer:

The presence of n-1 deletion sequences is a direct consequence of incomplete coupling.[7]

While related to the low coupling efficiency discussed in Issue 1, this problem highlights the

critical role of the capping step in preventing failed sequences from elongating further.

Root Causes & Mechanistic Insights:

Inefficient Capping of Unreacted 5'-Hydroxyl Groups: If the coupling of the 3'-fluoro-modified

phosphoramidite is incomplete, some of the growing oligonucleotide chains will have a free

5'-hydroxyl group. If the subsequent capping step is not 100% efficient, these unreacted

chains can participate in the next coupling cycle, leading to a deletion of the intended 3'-

fluoro-modified nucleotide.[8]

Steric Hindrance Affecting Capping Reagents: The local environment around the unreacted

5'-hydroxyl group, influenced by the previous nucleotide and the solid support, might

sterically hinder the capping reagents (e.g., acetic anhydride).
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Troubleshooting Workflow & Solutions:
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Experimental Protocols:

Implement a Double Capping Protocol:

Recommendation: Perform the capping step twice after the coupling of the 3'-fluoro-

modified phosphoramidite.

Protocol: Modify your synthesizer's program to include a second capping step immediately

following the first one for the cycle involving the 3'-fluoro-modified monomer. Ensure fresh
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capping reagents are used.

Improve Coupling Efficiency:

Recommendation: Address the root cause of the incomplete reaction by implementing the

solutions from Issue 1 (stronger activator, longer coupling time).

Protocol: Combine the double capping strategy with optimized coupling conditions for the

best results.

Refine Purification Strategy:

Recommendation: For oligonucleotides where n-1 impurities are difficult to remove,

consider ion-exchange HPLC (IEX-HPLC) or polyacrylamide gel electrophoresis (PAGE),

which offer better resolution for separating species of similar length.[9]

Protocol:

IEX-HPLC: Utilize a salt gradient to separate oligonucleotides based on charge (length).

PAGE: This method provides high resolution for separating oligonucleotides that differ

by a single nucleotide.

Issue 3: Potential for HF Elimination During Synthesis or
Deprotection
Question: I am concerned about the potential for elimination of hydrogen fluoride (HF) from the

3'-position, especially under basic deprotection conditions. Is this a significant side reaction,

and what are the signs and preventative measures?

Answer:

Elimination of HF is a valid concern due to the nature of the C-F bond. While the C-F bond is

strong, the fluorine at the 3'-position is activated, and under certain conditions, elimination can

occur, leading to the formation of a 2',3'-didehydro-2',3'-dideoxynucleoside within the

oligonucleotide chain.

Root Causes & Mechanistic Insights:
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Base-Catalyzed Elimination: Strong basic conditions used during the final deprotection step

(e.g., concentrated ammonium hydroxide at elevated temperatures) can promote an E2

elimination mechanism, where a proton at the 2'-position is abstracted, leading to the

formation of a double bond and the loss of the fluoride ion.

Instability of Protecting Groups: The stability of the protecting groups on the nucleobases

and the phosphate backbone can influence the required severity of the deprotection

conditions.[10]

Troubleshooting Workflow & Solutions:

Signs of HF Elimination:

Appearance of a product with a mass of -20 Da (loss of HF) in the mass spectrometry

analysis of the crude or purified oligonucleotide.

Broad or unexpected peaks in HPLC analysis.

Preventative Measures:
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Experimental Protocols:

Milder Deprotection Conditions:

Recommendation: Avoid prolonged exposure to concentrated ammonium hydroxide at

high temperatures. Use milder deprotection reagents.

Protocol:

Use a mixture of aqueous ammonium hydroxide and methylamine (AMA) at room

temperature for 2-4 hours.

Alternatively, for very sensitive modifications, use gaseous ammonia or potassium

carbonate in methanol.

Use of Ultra-Mild Protecting Groups:

Recommendation: If HF elimination is a persistent issue, consider using phosphoramidites

with ultra-mild protecting groups (e.g., Pac-dA, iPr-Pac-dG, Ac-dC). These groups can be

removed under very gentle conditions.

Protocol: Synthesize the oligonucleotide using the ultra-mild phosphoramidites and

deprotect with 0.05 M potassium carbonate in methanol for 4-6 hours at room

temperature.

II. Frequently Asked Questions (FAQs)
Q1: Does the 3'-fluoro modification affect the stability of the glycosidic bond?

A1: The electron-withdrawing nature of the fluorine atom at the 2' or 3' position generally

increases the stability of the N-glycosidic bond against acid-catalyzed hydrolysis.[11][12][13]

This is a beneficial property, as depurination (loss of purine bases) under the acidic conditions

of the deblocking step is a common side reaction in oligonucleotide synthesis.[1] Therefore,

oligonucleotides containing 3'-fluoro-modified purine nucleosides are expected to be more

resistant to this side reaction.

Q2: Are there specific analytical techniques recommended for quality control of 3'-fluoro-

modified oligonucleotides?
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A2: Yes, a combination of analytical techniques is crucial for ensuring the quality of your

synthesized oligonucleotides.[14]

High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS): This is the gold

standard for confirming the identity and purity of the final product. It can detect the presence

of deletion sequences, products of HF elimination (-20 Da), and other base or backbone

modifications.[14][15]

Anion-Exchange HPLC (AEX-HPLC): This technique is excellent for separating full-length

oligonucleotides from shorter failure sequences based on their charge.[14]

Reversed-Phase HPLC (RP-HPLC): Often used for purification and analysis, it separates

based on hydrophobicity.[14]

Q3: Can the 3'-fluoro modification impact the performance of my oligonucleotide in downstream

applications?

A3: Absolutely. The 3'-fluoro modification significantly influences the properties of the

oligonucleotide:

Conformational Preference: The fluorine atom can alter the sugar pucker conformation,

which in turn affects the overall structure of the duplex.[16]

Hybridization Affinity: Oligonucleotides containing 3'-fluoro modifications can exhibit altered

binding affinity to their target DNA or RNA sequences. This needs to be experimentally

determined for your specific application.[17]

Nuclease Resistance: The modification can enhance the resistance of the oligonucleotide to

degradation by nucleases, which is a desirable trait for in vivo applications.

Q4: What are the key storage and handling recommendations for 3'-fluoro-modified

phosphoramidites?

A4: Like all phosphoramidites, 3'-fluoro-modified versions are sensitive to moisture and

oxidation.

Storage: Store them at -20°C under an inert atmosphere (argon or nitrogen).
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Handling: Allow the vial to warm to room temperature before opening to prevent

condensation of moisture from the air. Use anhydrous solvents and reagents for dissolution

and during synthesis. Frequent freeze-thaw cycles should be avoided as they can degrade

the reagent.[4]

III. Data Summary and Reference Tables
Table 1: Troubleshooting Guide Summary

Issue Common Causes Recommended Solutions

Low Coupling Efficiency
Suboptimal activator, moisture,

insufficient reaction time

Use stronger activator (ETT,

DCI), ensure anhydrous

conditions, extend coupling

time

n-1 Deletion Sequences
Incomplete coupling, inefficient

capping

Optimize coupling, implement

double capping, refine

purification (IEX-HPLC, PAGE)

HF Elimination
Harsh basic deprotection

conditions

Use milder deprotection (AMA,

K2CO3/MeOH), employ ultra-

mild protecting groups

IV. References
Technology Networks. (2025, May 23). Oligonucleotide Analysis: Essential Techniques,

Tools, and Compliance Strategies. Retrieved from [Link]

Kamaike, K., Namiki, T., & Ishida, K. (2006). Synthesis of Oligodeoxynucleotides Using Fully

Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of

Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. Molecules, 11(12), 1035-

1050. Retrieved from [Link]

Wang, Y., et al. (2017). Characterization of Byproducts from Chemical Syntheses of

Oligonucleotides Containing 1-Methyladenine and 3-Methylcytosine. Analytical Chemistry,

89(17), 9076-9083. Retrieved from [Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 15 Tech Support

https://www.alfachemic.com/oligonucleotide-therapeutics/the-science-of-oligonucleotide-synthesis-via-phosphoramidite-chemistry-mechanisms-efficiency-and-optimization-strategies.html
https://www.technologynetworks.com/analysis/articles/oligonucleotide-analysis-essential-techniques-tools-and-compliance-strategies-387060
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6149258/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5600465/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12397702?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Lin, Y.-H., & Tsai, C.-H. (2023). Drug Discovery Based on Fluorine-Containing

Glycomimetics. Molecules, 28(18), 6649. Retrieved from [Link]

Gryaznov, S. M., & Schultz, R. G. (1996). Oligo-2′-Fluoro-2′-Deoxynucleotide N3′→P5′

Phosphoramidates: Synthesis and Properties. Nucleic Acids Research, 24(8), 1508-1514.

Retrieved from [Link]

Oh, S. J., et al. (2005). Semiautomatic synthesis of 3'-deoxy-3'-[18F]fluorothymidine using

three precursors. Nuclear Medicine and Biology, 32(8), 899-905. Retrieved from [Link]

Graham, S. M., et al. (2022). 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an

emerging class of therapeutics. RSC Chemical Biology, 3(12), 1438-1456. Retrieved from

[Link]

Singh, R. P., & Kumar, R. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and

Their Antiviral Properties. Molecules, 27(23), 8272. Retrieved from [Link]

Ardá, A., & Jiménez-Barbero, J. (2020). Fluorinated carbohydrates as chemical probes for

molecular recognition studies. Current status and perspectives. Chemical Society Reviews,

49(12), 3938-3956. Retrieved from [Link]

Technology Networks. (2023, September 15). Oligonucleotide Purity Analysis With Side-

Product Identification and Quantitation. Retrieved from [Link]

Glen Research. (n.d.). Oligonucleotide Deprotection. Retrieved from [Link]

Elzagheid, M. I., Tedeschi, A. L., & Damha, M. J. (2003). Synthesis of 2',3'-dideoxy-2'-fluoro-

3'-thioarabinothymidine and its 3'-phosphoramidite derivative. Nucleosides, Nucleotides &

Nucleic Acids, 22(5-8), 1343-1346. Retrieved from [Link]

Gatial, A., et al. (2022). Synthesis and Anti-Hepatitis B Activities of 3′-Fluoro-2′-Substituted

Apionucleosides. Molecules, 27(8), 2393. Retrieved from [Link]

Wang, J., & Lin, J. (2008). Fluorinated Nucleosides: Synthesis and Biological Implication.

Current Organic Chemistry, 12(4), 332-351. Retrieved from [Link]

Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 15 Tech Support

https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10532297/
https://academic.oup.com/nar/article/24/8/1508/1046180
https://pubmed.ncbi.nlm.nih.gov/16253811/
https://pubs.rsc.org/en/content/articlelanding/2022/cb/d2cb00163k
https://www.mdpi.com/1420-3049/27/23/8272
https://pubs.rsc.org/en/content/articlelanding/2020/cs/d0cs00207a
https://www.technologynetworks.com/proteomics/app-notes/oligonucleotide-purity-analysis-with-side-product-identification-and-quantitation-379201
https://www.glenresearch.com/glen-reports/gr20-21
https://pubmed.ncbi.nlm.nih.gov/14565414/
https://www.mdpi.com/1420-3049/27/8/2393
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2574519/
https://www.glenresearch.com/guides/deprotection-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12397702?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Gryaznov, S. M., & Schultz, R. G. (1996). Oligo-2'-fluoro-2'-deoxynucleotide N3'-->P5'

phosphoramidates: synthesis and properties. Nucleic Acids Research, 24(8), 1508-1514.

Retrieved from [Link]

Graham, S. M., et al. (2022). 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an

emerging class of therapeutics. RSC Chemical Biology, 3(12), 1438-1456. Retrieved from

[Link]

ResearchGate. (n.d.). Reaction progress for the elimination of HF from 3 in presence of

capsule I. Retrieved from [Link]

ResearchGate. (n.d.). Table 2. Impact of phosphoramidite equivalents on coupling efficiency.

Retrieved from [Link]

Devereaux, Z. J., et al. (2019). Structures and Relative Glycosidic Bond Stabilities of

Protonated 2'-Fluoro-Substituted Purine Nucleosides. Journal of the American Society for

Mass Spectrometry, 30(8), 1499-1510. Retrieved from [Link]

Kumar, P., & Sharma, R. (2016). Strategies for the Synthesis of Fluorinated Nucleosides,

Nucleotides and Oligonucleotides. Current Organic Synthesis, 13(3), 342-363. Retrieved

from [Link]

Beaucage, S. L. (2001). Synthetic Strategies and Parameters Involved in the Synthesis of

Oligodeoxyribonucleotides According to the Phosphoramidite Method. Current Protocols in

Nucleic Acid Chemistry, 5(1), 3.3.1-3.3.18. Retrieved from [Link]

Twist Bioscience. (n.d.). Phosphoramidite Chemistry for DNA Synthesis. Retrieved from

[Link]

Gorska-Pukszta, A., et al. (2018). Synthesis and applications of theranostic oligonucleotides

carrying multiple fluorine atoms. Bioorganic & Medicinal Chemistry, 26(19), 5250-5258.

Retrieved from [Link]

Beigelman, L., et al. (2010). Deprotection and purification of oligonucleotides and their

derivatives. U.S. Patent No. 7,655,790 B2. Retrieved from

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 15 Tech Support

https://www.ncbi.nlm.nih.gov/pmc/articles/PMC145831/
https://pubs.rsc.org/en/content/articlehtml/2022/cb/d2cb00163k
https://www.researchgate.net/figure/Reaction-progress-for-the-elimination-of-HF-from-3-in-presence-of-capsule-I-30-C-40_fig2_231145152
https://www.researchgate.net/figure/Impact-of-phosphoramidite-equivalents-on-coupling-efficiency_tbl2_324422204
https://pubmed.ncbi.nlm.nih.gov/31111413/
https://www.ingentaconnect.com/content/ben/cos/2016/00000013/00000003/art00002
https://currentprotocols.onlinelibrary.wiley.com/doi/abs/10.1002/0471142700.nc0303s05
https://www.twistbioscience.com/resources/blog/phosphoramidite-chemistry-dna-synthesis
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6289912/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12397702?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Martin, P., et al. (2011). Synthesis, Improved Antisense Activity and Structural Rationale for

the Divergent RNA Affinities of 3'-Fluoro Hexitol Nucleic Acid (FHNA and Ara-FHNA) Modified

Oligonucleotides. Journal of the American Chemical Society, 133(40), 16035-16043.

Retrieved from [Link]

ELLA Biotech. (n.d.). Designing Oligo With Multiple Modifications. Retrieved from [Link]

National Center for Biotechnology Information. (2004, October 1). 3'-Deoxy-3'-

[18F]fluorothymidine. Molecular Imaging and Contrast Agent Database (MICAD). Retrieved

from [Link]

ResearchGate. (n.d.). Deprotection of oligonucleotides modified with 3′-amino linkers and

base-labile nucleosides. Retrieved from [Link]

Haraguchi, K. (2021). Intriguing Antiviral Modified Nucleosides: A Retrospective View into the

Future Treatment of COVID-19. ACS Medicinal Chemistry Letters, 12(4), 512-514. Retrieved

from [Link]

Miller, M. J., et al. (2016). Investigation and Conformational Analysis of Fluorinated

Nucleoside Antibiotics Targeting Siderophore Biosynthesis. ACS Infectious Diseases, 2(4),

247-259. Retrieved from [Link]

ResearchGate. (2015, August 1). Synthesis of 3′-deoxy-3′-fluorothymidine (FLT) 5′-O-

glucuronide: A reference standard for imaging studies with [18F]FLT. Retrieved from [Link]

ResearchGate. (n.d.). Scheme 4: Mechanism for suppression of the elimination of HF....

Retrieved from [Link]

Devereaux, Z. J., & Rodgers, M. T. (2019). Influence of 2'-fluoro modification on glycosidic

bond stabilities and gas-phase ion structures of protonated pyrimidine nucleosides. Journal

of Fluorine Chemistry, 220, 10-19. Retrieved from [Link]

Uenishi, J., et al. (1992). α-Fluoro-Substituted Guanine Nucleosides. Effects of Sugar

Conformational Shifts on Nucleophilic Displacement of the 2′-Hydroxy and 3′-Hydroxy

Groups. The Journal of Organic Chemistry, 57(25), 6856-6862. Retrieved from [Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 13 / 15 Tech Support

https://www.researchgate.net/publication/51660341_Synthesis_Improved_Antisense_Activity_and_Structural_Rationale_for_the_Divergent_RNA_Affinities_of_3'-Fluoro_Hexitol_Nucleic_Acid_FHNA_and_Ara-FHNA_Modified_Oligonucleotides
https://www.ellabiotech.com/designing-oligo-with-multiple-modifications/
https://www.ncbi.nlm.nih.gov/books/NBK23165/
https://www.researchgate.net/figure/Deprotection-of-oligonucleotides-modified-with-3-amino-linkers-and-base-labile-nucleo-sides_tbl2_323498846
https://pubs.acs.org/doi/10.1021/acsmedchemlett.1c00127
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4834575/
https://www.researchgate.net/publication/280548171_Synthesis_of_3'-deoxy-3'-fluorothymidine_FLT_5'-O-glucuronide_A_reference_standard_for_imaging_studies_with_18F_FLT
https://www.researchgate.net/figure/Scheme-4-Mechanism-for-suppression-of-the-elimination-of-HF_fig4_224883499
https://typeset.io/papers/influence-of-2-fluoro-modification-on-glycosidic-bond-27h1y0o7
https://pubs.acs.org/doi/abs/10.1021/jo00051a027
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12397702?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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